molecular formula C11H8BrF B1284183 1-(Bromomethyl)-7-fluoronaphthalene CAS No. 70631-50-4

1-(Bromomethyl)-7-fluoronaphthalene

Cat. No. B1284183
CAS RN: 70631-50-4
M. Wt: 239.08 g/mol
InChI Key: VVYGMSYOLOXJAN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-7-fluoronaphthalene is a compound that is part of a broader class of fluoromethylnaphthalenes, which have been the subject of various studies due to their interesting chemical properties and potential applications. The compound itself consists of a naphthalene ring system substituted with a bromomethyl group at the first position and a fluorine atom at the seventh position. This structure is related to other compounds that have been synthesized and studied for their physical properties and reactivity.

Synthesis Analysis

The synthesis of related fluoromethylnaphthalenes has been described in several studies. For instance, the synthesis of 2-(Fluoromethyl)-3-phytyl-1,4-naphthoquinone involved multiple steps, including bromination, fluorination, and oxidation processes . Another study reported the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene from 1-bromonaphthalene, which involved optimization of reaction conditions and catalysts to achieve high yields . Although these studies do not directly describe the synthesis of 1-(Bromomethyl)-7-fluoronaphthalene, they provide insights into the methodologies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-bromo 4-fluoronaphthalene, has been studied using vibrational spectroscopy and density functional theory (DFT) . These studies provide detailed information on the vibrational modes and optimized geometries of the molecules, which are crucial for understanding the physical and chemical properties of the compounds. Such analyses are essential for characterizing the structure of 1-(Bromomethyl)-7-fluoronaphthalene and predicting its reactivity.

Chemical Reactions Analysis

The reactivity of bromomethyl and fluoromethyl groups in naphthalene derivatives has been explored in various reactions. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 led to the formation of a π-complex with a trimethylenemethane-type ligand . This indicates that 1-(Bromomethyl)-7-fluoronaphthalene could potentially participate in complexation reactions with transition metals, which could be of interest in organometallic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoromethylnaphthalenes have been documented, including their spectral parameters and the influence of substituents on these properties . These studies provide a foundation for understanding how the bromomethyl and fluorine substituents in 1-(Bromomethyl)-7-fluoronaphthalene might affect its physical properties, such as boiling point, melting point, and solubility, as well as its chemical reactivity.

Scientific Research Applications

1. Chemical Behavior and Reactions

The chemical behavior and reactions involving fluoronaphthalene derivatives are a significant area of research. For instance, the study of the abnormal behavior of atropisomers like 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, which is related to fluoronaphthalene, has been explored. These compounds demonstrate interesting reactions with alkyllithium compounds, leading to a variety of products such as diacid or bis(phosphane) derivatives (Leroux, Mangano, & Schlosser, 2005).

2. Fungal Metabolism Studies

Research into the metabolism of 1-fluoronaphthalene by Cunninghamella elegans has been conducted, revealing insights into the enzymatic processes and the stereoselective metabolism of fluoronaphthalene derivatives (Cerniglia, Miller, Yang, & Freeman, 1984).

3. Analytical Chemistry Applications

In analytical chemistry, 2-(bromomethyl)naphthalene derivatives have been used for the sensitive determination of fluoride in biological samples. This method involves derivatization followed by gas chromatography-mass spectrometry, highlighting the utility of fluoronaphthalene derivatives in analytical methods (Kwon & Shin, 2014).

4. Vibrational Spectra Studies

The vibrational spectra of 1-bromo 4-fluoronaphthalene, a compound closely related to 1-(Bromomethyl)-7-fluoronaphthalene, have been studied using density functional theory. This research provides insights into the vibrational modes and spectra of such compounds, which are crucial for understanding their physical and chemical properties (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

5. Inhibition Studies in Medicinal Chemistry

2-(Fluoromethyl)-3-phytyl-1,4-naphthoquinone, a compound structurally similar to 1-(Bromomethyl)-7-fluoronaphthalene, has been synthesized and studied for its inhibition effects on vitamin K epoxide reductase. This research is significant in the field of medicinal chemistry, where fluoronaphthalene derivatives may play a role in drug design and enzyme inhibition studies (Silverman & Oliver, 1989).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications it may have .

properties

IUPAC Name

1-(bromomethyl)-7-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYGMSYOLOXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576441
Record name 1-(Bromomethyl)-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-7-fluoronaphthalene

CAS RN

70631-50-4
Record name 1-(Bromomethyl)-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using general procedure A (Exp. 1.3.), 7-fluoro-1-methyl-naphthalene was reacted with N-bromosuccinimide to give 1-bromomethyl-7-fluoro-naphthalene as white solid. MS: 238.1 ([M]+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Papaianina - 2020 - opus4.kobv.de
The main goal of this thesis was the synthesis of the extended PAHs via selective CF bond activation. The first part of the thesis is concentrated on the activation of CF bond in the …
Number of citations: 4 opus4.kobv.de

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